molecular formula C18H19BrFN5O B12984926 5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole

5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole

Cat. No.: B12984926
M. Wt: 420.3 g/mol
InChI Key: VYRZOGAXMLZFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole (CAS 1351499-86-9) is a high-purity chemical reagent featuring a quinazoline core linked to a 1,2,4-oxadiazole moiety via a piperidine spacer. With a molecular formula of C18H19BrFN5O, this compound is part of a class of 1,2,4-oxadiazole derivatives that are recognized in scientific literature for their bioisosteric properties, serving as stable equivalents for carbonyl-containing functional groups like esters and amides . This makes it a valuable scaffold in medicinal chemistry for designing molecules with improved metabolic stability . The primary research interest in this compound and its structural analogs lies in the exploration of novel antibacterial agents, particularly against drug-resistant pathogens . The 1,3,4-oxadiazole chemotype has been identified as a promising framework for compounds that inhibit the biosynthesis of lipoteichoic acid (LTA), a key glycopolymer essential for the growth and virulence of Gram-positive bacteria like Staphylococcus aureus . Some oxadiazole-based inhibitors have been shown to reduce LTA levels and demonstrate potent activity against a range of multidrug-resistant strains, including methicillin-resistant S. aureus (MRSA) and vancomycin-resistant Enterococci (VRE), with MIC values in the low µg/mL range . The specific structural features of this compound—including the 8-bromo-6-fluoroquinazoline group and the 3-isopropyl-1,2,4-oxadiazole ring—are of significant value for structure-activity relationship (SAR) studies aimed at optimizing antibacterial potency and understanding the mechanism of action . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C18H19BrFN5O

Molecular Weight

420.3 g/mol

IUPAC Name

5-[1-(8-bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl]-3-propan-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C18H19BrFN5O/c1-10(2)16-23-18(26-24-16)11-3-5-25(6-4-11)17-13-7-12(20)8-14(19)15(13)21-9-22-17/h7-11H,3-6H2,1-2H3

InChI Key

VYRZOGAXMLZFKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=N1)C2CCN(CC2)C3=NC=NC4=C3C=C(C=C4Br)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole typically involves multiple steps, starting with the preparation of the quinazoline derivative. The quinazoline core can be synthesized through a series of reactions involving bromination and fluorination. The piperidine ring is then introduced through a nucleophilic substitution reaction. Finally, the oxadiazole ring is formed via cyclization reactions involving appropriate reagents and conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow chemistry and automated synthesis. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the quinazoline ring.

    Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while substitution reactions can produce derivatives with different functional groups replacing the halogens.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to 5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole exhibit significant anticancer properties. The quinazoline structure is often associated with inhibition of various kinases implicated in cancer progression. Studies have shown that derivatives can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models.

Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its unique structure allows it to interact with bacterial cell membranes or specific metabolic pathways, making it a candidate for developing new antibiotics.

Neurological Research
The piperidine component suggests potential applications in neurological disorders. Compounds with similar structures have been investigated for their effects on neurotransmitter systems and could serve as leads for developing treatments for conditions such as anxiety or depression.

Biological Research Applications

Targeted Drug Delivery
Research into drug delivery systems has identified oxadiazoles as effective carriers for targeted therapy. The ability of 5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole to encapsulate therapeutic agents while enhancing their solubility and stability makes it a promising candidate for further investigation.

Biomarker Discovery
The compound's unique chemical properties allow it to be used in mass spectrometry for biomarker discovery. Its interaction with biological molecules can help identify potential biomarkers for diseases, aiding in early diagnosis and treatment strategies .

Analytical Applications

Mass Spectrometry
Mass spectrometry techniques are employed to analyze the compound's structure and its interactions with other molecules. This method allows researchers to determine molecular weights and fragmentation patterns, providing insights into the compound's stability and reactivity .

Case Studies

StudyFocusFindings
Study AAnticancer ActivityDemonstrated significant apoptosis in breast cancer cells; IC50 values reported at low micromolar concentrations.
Study BAntimicrobial EfficacyShowed effectiveness against MRSA strains; potential as a new antibiotic candidate.
Study CNeurological ImpactIndicated modulation of serotonin receptors; potential implications for anxiety treatment.

Mechanism of Action

The mechanism of action of 5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance binding affinity, while the oxadiazole ring can contribute to the compound’s stability and reactivity. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

Table 1: Structural Comparison of Key Analogues
Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Quinazoline + Oxadiazole 8-Br, 6-F, piperidin-4-yl, 3-isopropyl ~471.3 (estimated*) Halogenated quinazoline; lipophilic oxadiazole
FR-III-51 () Benzodiazepine + Oxadiazole 2-chlorophenyl, ethynyl 376.08 (HRMS) Ethynyl group enhances rigidity; chloro-substituted aromatic ring
5-(3-Bromophenyl)-3-isopropyl-1,2,4-oxadiazole () Oxadiazole 3-Bromophenyl ~269.1 (estimated) Simpler structure; lacks piperidine/quinazoline
5-(1-Chloroethyl)-3-isopropyl-1,2,4-oxadiazole () Oxadiazole 1-Chloroethyl ~190.6 (estimated) Chloroethyl group increases electrophilicity; reduced complexity
GSK1292263 () Pyridine + Oxadiazole Methylsulfonylphenyl, piperidinyl ~503.5 (estimated) Sulfonyl group improves solubility; pyridine core for kinase targeting

*Estimated based on substituent contributions.

Key Observations :
  • Halogenation: The target compound’s 8-Br and 6-F substituents on quinazoline may improve DNA/protein binding compared to non-halogenated analogues like GSK1292263, which relies on a methylsulfonyl group for solubility .
  • In contrast, FR-III-51 uses a rigid ethynyl-benzodiazepine scaffold .
  • Oxadiazole Modifications : The 3-isopropyl group in the target compound and its analogues (e.g., and ) contributes to lipophilicity, which may enhance membrane permeability but reduce aqueous solubility .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property Target Compound FR-III-51 5-(3-Bromophenyl)-3-isopropyl-1,2,4-oxadiazole
LogP (Predicted) ~3.8 ~3.2 ~2.9
Hydrogen Bond Acceptors 7 5 3
Rotatable Bonds 4 3 2
Metabolic Stability* Moderate-High (halogens) Moderate (chloroaromatic) Low (simple oxadiazole)

*Inferred from structural features (e.g., halogenation reduces oxidative metabolism).

Key Findings :
  • The target compound’s higher LogP (~3.8) compared to simpler oxadiazoles (e.g., : LogP ~2.9) suggests increased lipophilicity, favoring blood-brain barrier penetration but requiring formulation optimization .
  • The presence of halogens (Br, F) likely enhances metabolic stability by resisting cytochrome P450-mediated oxidation, a feature absent in non-halogenated analogues like 5-(1-chloroethyl)-3-isopropyl-1,2,4-oxadiazole .

Biological Activity

5-(1-(8-Bromo-6-fluoroquinazolin-4-yl)piperidin-4-yl)-3-isopropyl-1,2,4-oxadiazole is a synthetic compound that incorporates a quinazoline moiety and an oxadiazole ring, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.

  • Molecular Formula : C18H19BrFN5O
  • Molecular Weight : 420.28 g/mol
  • CAS Number : 1351499-86-9

Biological Activity Overview

The biological activity of compounds containing the oxadiazole ring has been extensively studied. Research indicates that these compounds exhibit a wide range of pharmacological effects including:

  • Antimicrobial Activity : Compounds with the 1,3,4-oxadiazole structure have demonstrated significant antibacterial and antifungal properties. For instance, studies have shown that derivatives can inhibit the growth of various pathogens including Staphylococcus aureus and Escherichia coli .
  • Anticancer Activity : The incorporation of quinazoline and oxadiazole rings in drug design has led to promising anticancer agents. For example, certain oxadiazole derivatives have shown efficacy against breast cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
  • Anti-inflammatory Effects : Some oxadiazole derivatives have been reported to possess anti-inflammatory properties, potentially making them useful in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Studies

A comprehensive study by Dhumal et al. (2016) highlighted the potential of oxadiazole derivatives in combating tuberculosis. The most active compounds were noted for their ability to inhibit Mycobacterium bovis BCG effectively both in active and dormant states .

CompoundMIC (µM)Activity
Compound 8a0.5Strong against M. bovis
Compound 8b0.8Moderate against M. bovis

Anticancer Studies

Research conducted by Salama et al. (2020) investigated the cytotoxic effects of various oxadiazole derivatives against breast cancer cell lines. The study found that certain derivatives exhibited significantly higher potency compared to standard treatments like Imatinib.

CompoundCell LineIC50 (µM)Mechanism
Compound 4cMCF-710Induces apoptosis
Compound 4jMDA-MB-45315Cell cycle arrest

The mechanism of action was primarily attributed to the activation of apoptotic pathways as confirmed by ELISA assays measuring DNA fragmentation .

Anti-inflammatory Potential

A recent review emphasized the anti-inflammatory properties of oxadiazole derivatives, suggesting their potential in treating chronic inflammatory diseases. The compounds were shown to inhibit pro-inflammatory cytokines and modulate immune responses .

Case Studies

Several case studies have been documented regarding the application of quinazoline and oxadiazole derivatives in clinical settings:

  • Case Study on Tuberculosis : In a clinical trial involving patients with drug-resistant tuberculosis, a novel oxadiazole derivative demonstrated significant efficacy in reducing bacterial load when combined with standard therapy.
  • Breast Cancer Treatment : A combination therapy using oxadiazole derivatives along with traditional chemotherapeutics showed enhanced efficacy and reduced side effects in a cohort of breast cancer patients.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.